Regiochemical Differentiation: 5-Benzamido vs. 4-Arylamido Isoxazole-4-carboxylic Acid Scaffolds
The target compound bears the benzamido substituent at position 5 of the isoxazole ring, whereas the most extensively characterized active series in this chemical space places the arylamido group at position 4. In the 4-arylamido-3-methyl isoxazole series, the lead compound 6a (5-methyl-N-(2-methyl-5-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-4-carboxamide) demonstrated FMS kinase inhibition with GI₅₀ = 0.016 μM and IC₅₀ = 9.95 nM [1]. The target compound's 5-benzamido arrangement presents a different hydrogen-bond donor/acceptor vector originating from the isoxazole ring nitrogen-adjacent position, which is predicted to alter kinase hinge-binding geometry. No direct head-to-head potency comparison data for the target compound itself exists in the public domain; this evidence dimension is classified as class-level inference based on the established structure-activity relationships of isoxazole regioisomers [2].
| Evidence Dimension | Regiochemical substitution pattern and associated kinase inhibitory activity |
|---|---|
| Target Compound Data | 5-benzamido-3-methyl-1,2-oxazole-4-carboxylic acid; no publicly available FMS kinase inhibition data identified |
| Comparator Or Baseline | 4-arylamido-3-methyl isoxazole lead 6a: FMS kinase GI₅₀ = 0.016 μM, IC₅₀ = 9.95 nM; selective antiproliferative activity against U937 cells |
| Quantified Difference | Not quantifiable for target compound; comparator exhibits potent single-digit nanomolar IC₅₀ against FMS kinase |
| Conditions | FMS kinase biochemical assay; A375P melanoma and U937 hematopoietic cell lines for antiproliferative activity |
Why This Matters
The regioisomeric difference determines which kinase targets and biological pathways can be engaged, directly impacting procurement decisions for medicinal chemistry programs targeting specific kinases.
- [1] Im, D., Jung, K., Yang, S., Aman, W., Hah, J.M. Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 2015, 102, 600-610. View Source
- [2] Zen, S., Harada, K., Nakamura, H., Iitaka, Y. Formation of 4-Benzamidoisoxazole Derivatives. Bulletin of the Chemical Society of Japan, 1988, 61(8), 2881-2884. (Establishes synthetic routes and structural characterization of 4-benzamido isoxazole derivatives). View Source
